2-Amino-6-cyanoisonicotinic acid
CAS No.:
Cat. No.: VC18011928
Molecular Formula: C7H5N3O2
Molecular Weight: 163.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H5N3O2 |
|---|---|
| Molecular Weight | 163.13 g/mol |
| IUPAC Name | 2-amino-6-cyanopyridine-4-carboxylic acid |
| Standard InChI | InChI=1S/C7H5N3O2/c8-3-5-1-4(7(11)12)2-6(9)10-5/h1-2H,(H2,9,10)(H,11,12) |
| Standard InChI Key | OVPCQUHZAAYYRJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(N=C1C#N)N)C(=O)O |
Introduction
Structural and Molecular Properties
Core Architecture and Functional Groups
2-Amino-6-cyanoisonicotinic acid (IUPAC: 2-amino-6-cyanopyridine-4-carboxylic acid) features a pyridine ring substituted at three positions:
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Position 2: Primary amine (-NH₂)
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Position 4: Carboxylic acid (-COOH)
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Position 6: Cyano group (-C≡N)
This trifunctional configuration creates a polarized electronic environment, with the electron-withdrawing cyano and carboxylic acid groups opposing the electron-donating amino group. Such asymmetry predisposes the molecule to participate in diverse intermolecular interactions, including hydrogen bonding and π-stacking .
Table 1: Comparative Molecular Properties of Nicotinic Acid Derivatives
*Calculated based on compositional analysis.
The cyano group's strong electron-withdrawing nature (-I effect) significantly alters the ring's electron density compared to chloro or amino substituents, influencing both reactivity and stability.
Synthetic Methodologies
Nucleophilic Cyano Substitution
While no direct synthesis protocols for 2-amino-6-cyanoisonicotinic acid are documented in peer-reviewed literature, analogous pathways for chlorinated and aminated derivatives suggest viable routes:
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Precursor Functionalization: Starting from 2-aminoisonicotinic acid, introduce the cyano group via nucleophilic aromatic substitution. This typically requires activating the C6 position through electron-deficient intermediates.
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Metal-Catalyzed Cyanation: Palladium-mediated cyanation using reagents like Zn(CN)₂ under Suzuki-Miyaura conditions could selectively introduce the -CN group at C6 .
Key Challenges:
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Regioselectivity in polyfunctionalized pyridines
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Stability of the cyano group under acidic/basic conditions during carboxylic acid protection/deprotection
Chemical Reactivity and Transformation Pathways
Site-Specific Reactivity
The compound's three functional groups enable sequential transformations:
Amino Group (C2):
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Acylation: Forms stable amides with acyl chlorides or anhydrides
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Diazotization: Enables coupling reactions for heterocycle elongation
Cyano Group (C6):
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Hydrolysis: Converts to carboxylic acid (-COOH) under acidic conditions
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Reduction: LiAlH₄ reduces -CN to -CH₂NH₂
Carboxylic Acid (C4):
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Esterification: Facilitates solubility modulation
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Decarboxylation: Thermal elimination of CO₂ under basic conditions
Biological and Industrial Applications
Materials Science Applications
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Coordination chemistry: The -COOH and -CN groups act as polydentate ligands for transition metals
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Polymer precursors: Cyano groups enable radical polymerization for specialty plastics
Comparative Analysis with Structural Analogs
Electronic Effects on Reactivity
Substituent electronic profiles dramatically alter reaction kinetics:
| Reaction | -Cl Derivative | -CN Derivative (Predicted) |
|---|---|---|
| Nucleophilic Substitution | Moderate activity | High activity (-I effect) |
| Oxidative Stability | Stable to O₂ | Prone to nitrile oxidation |
| Reduction Ease | Difficult | Facile (LiAlH₄) |
The cyano group's strong -I effect accelerates electrophilic attacks at ortho/para positions compared to chloro analogs.
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